molecular formula C10H12ClN3O2 B6364348 C-[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride CAS No. 1266693-77-9

C-[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride

Cat. No. B6364348
CAS RN: 1266693-77-9
M. Wt: 241.67 g/mol
InChI Key: OCIMKNBMXCYQSM-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold . The synthesized compounds were characterized by the FT-IR, LCMS and NMR spectral techniques .


Molecular Structure Analysis

The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Structures of this type have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .


Chemical Reactions Analysis

In a direct annulation of hydrazides with methyl ketones for the synthesis of 1,3,4-oxadiazoles, the use of K2CO3 as a base achieves an unexpected and highly efficient C-C bond cleavage . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .


Physical And Chemical Properties Analysis

A heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds is known as oxadiazole . They are derived from furan by the replacement of two methylene groups (= CH) with two nitrogen (-N =) atoms .

Mechanism of Action

Target of Action

It is known that 1,3,4-oxadiazole derivatives, which include mfcd19380099, have a wide range of biological activities and can interact with various enzymes and proteins .

Mode of Action

It is suggested that 1,3,4-oxadiazole derivatives can interact selectively with nucleic acids, enzymes, and globular proteins . These interactions can lead to various changes in the cellular processes, contributing to their biological effects.

Biochemical Pathways

It is known that 1,3,4-oxadiazole derivatives can inhibit various enzymes and proteins that contribute to cell proliferation . This suggests that MFCD19380099 may affect multiple biochemical pathways involved in cell growth and division.

Result of Action

It is suggested that 1,3,4-oxadiazole derivatives can have antiproliferative effects, indicating that they may inhibit cell growth and division . This suggests that MFCD19380099 may have similar effects.

Action Environment

It is known that environmental factors such as temperature and ph can influence the activity of many drugs . Therefore, it is possible that similar factors could also influence the action of MFCD19380099.

Safety and Hazards

The synthesized compounds were screened for the anticancer activity . Most active compounds were found to be less toxic, which were determined by MTT assay method with normal cell line (L292) .

Future Directions

The imperative 1,3,4-oxadiazole scaffold possesses a wide variety of biological activities, particularly for cancer treatment . In the development of novel 1,3,4-oxadiazole-based drugs, structural modifications are important to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins .

properties

IUPAC Name

[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c1-14-8-4-2-3-7(5-8)10-13-12-9(6-11)15-10;/h2-5H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIMKNBMXCYQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride

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